1-Chloroethyl 2-methylpropanoate

説明

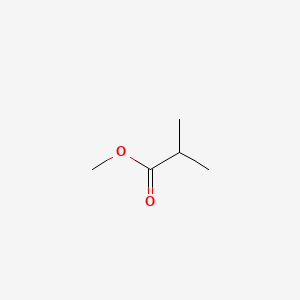

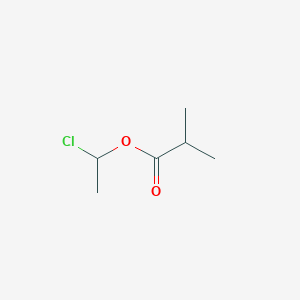

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloroethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBDENWEGVXBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90521032 | |

| Record name | 1-Chloroethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84674-32-8 | |

| Record name | 1-Chloroethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90521032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloroethyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Chloroethyl 2-methylpropanoate, a halogenated ester with significant potential as a versatile intermediate in organic synthesis. This document outlines a detailed experimental protocol for its preparation via Fischer esterification and presents its key characterization data, including predicted spectroscopic analysis.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the direct esterification of 2-methylpropanoic acid with 1-chloroethanol.[1] This reaction is typically carried out under acidic conditions, following the principles of Fischer esterification, to facilitate the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl group.[1]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2-methylpropanoic acid and 1-chloroethanol using sulfuric acid as a catalyst.

Materials:

-

2-Methylpropanoic acid

-

1-Chloroethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpropanoic acid (1.0 equivalent) and 1-chloroethanol (1.2 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol%) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Predicted to be around 150-170 °C |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.3 | Quartet (q) | 1H | -O-CH (Cl)-CH₃ |

| ~2.6 - 2.4 | Septet | 1H | -CO-CH (CH₃)₂ |

| ~1.8 - 1.6 | Doublet (d) | 3H | -O-CH(Cl)-CH₃ |

| ~1.2 - 1.0 | Doublet (d) | 6H | -CO-CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 170 | C =O (Ester carbonyl) |

| ~80 - 75 | -O-C H(Cl)-CH₃ |

| ~35 - 30 | -CO-C H(CH₃)₂ |

| ~25 - 20 | -O-CH(Cl)-C H₃ |

| ~20 - 15 | -CO-CH(C H₃)₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Strong | C-H stretch (alkane) |

| ~1740 - 1720 | Strong | C=O stretch (ester) |

| ~1250 - 1100 | Strong | C-O stretch (ester) |

| ~800 - 600 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 150 | [M]⁺ (Molecular ion, C₆H₁₁³⁵ClO₂) |

| 152 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 115 | [M - Cl]⁺ |

| 89 | [CH(CH₃)₂CO]⁺ |

| 63 | [CH(Cl)CH₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Visualizations

Synthesis Workflow

References

Technical Guide: Physicochemical Properties of 1-Chloroethyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl 2-methylpropanoate, also known as 1-chloroethyl isobutyrate, is a chloroalkyl ester with the chemical formula C₆H₁₁ClO₂. Its bifunctional nature, incorporating both a reactive chloroethyl group and an ester moiety, makes it a compound of interest for organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules. This technical guide provides a summary of its known physicochemical properties, synthesis, and general experimental protocols for their determination.

Due to a lack of extensive published experimental data for this specific compound, this guide includes predicted values and data from its close structural analog, chloromethyl isobutyrate, to provide reasonable estimates.

Chemical Structure and Identification

The molecular structure of this compound consists of a 2-methylpropanoate (isobutyrate) group attached to a 1-chloroethyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It includes predicted values and experimental data for the closely related analog, chloromethyl isobutyrate, for comparison.

| Property | This compound (Predicted) | Chloromethyl isobutyrate (Experimental Analog Data) |

| IUPAC Name | This compound | chloromethyl 2-methylpropanoate |

| Synonyms | 1-chloroethyl isobutyrate | Chloromethyl isobutyrate |

| CAS Number | 84674-32-8[1] | 61644-18-6 |

| Molecular Formula | C₆H₁₁ClO₂[1] | C₅H₉ClO₂ |

| Molecular Weight | 150.6 g/mol [1] | 136.58 g/mol |

| Boiling Point | 143.0 ± 13.0 °C (at 760 mmHg)[2] | 138-141 °C (at 760 mmHg)[3][4] |

| Density | 1.051 ± 0.06 g/cm³[2] | 1.045 g/cm³ (at 20°C)[3] |

| Melting Point | Not available | -42°C[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (general principle for esters)[5] | Insoluble in water; Soluble in ethanol, ether, and benzene[6] |

| Flash Point | Not available | 33.736°C[7] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquid esters are outlined below. These are general methods that can be applied to this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heating source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

Caption: Workflow for Boiling Point Determination.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility in water and organic solvents can be performed as follows.

Apparatus:

-

Small test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Solubility in Water: Add approximately 0.1 mL of this compound to a test tube containing 1 mL of deionized water.

-

Agitate the mixture vigorously for one minute.

-

Observe whether the substance dissolves completely, forms a separate layer, or appears as a cloudy suspension. The formation of a single clear phase indicates solubility, while two distinct layers or a persistent emulsion suggests insolubility.[9][10]

-

Solubility in Organic Solvents: Repeat the procedure using common organic solvents such as ethanol, acetone, and diethyl ether.

Synthesis

A common method for the synthesis of esters like this compound is the Fischer esterification.

Reaction: 2-methylpropanoic acid + 1-chloroethanol ⇌ this compound + water

General Protocol:

-

2-methylpropanoic acid is mixed with an excess of 1-chloroethanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the mixture is washed with water and a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted carboxylic acid.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the final product is purified by distillation.[11]

Caption: General Workflow for Fischer Esterification.

Safety Information

No specific safety data sheet (SDS) for this compound (CAS 84674-32-8) was found. However, based on data for analogous chloroalkyl esters, the following precautions should be taken:

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Handle with care to avoid inhalation, ingestion, and skin absorption.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet. Always consult a current SDS and conduct a thorough risk assessment before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. 84674-32-8 | CAS DataBase [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. angenechemical.com [angenechemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chloromethyl isobutyrate | 61644-18-6 | Benchchem [benchchem.com]

- 7. Chloromethyl isobutyrate | CAS#:61644-18-6 | Chemsrc [chemsrc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. csub.edu [csub.edu]

1-Chloroethyl 2-methylpropanoate IUPAC name and synonyms

An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: While no common synonyms are widely listed, systematic variations of the IUPAC name may be encountered.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 84674-32-8 | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.6 g/mol | [1] |

Experimental Protocols

Synthesis via Fischer Esterification

A primary and well-established method for the synthesis of this compound is through direct esterification, specifically the Fischer esterification method.[1] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1]

Reactants:

-

2-methylpropanoic acid

-

1-chloroethanol[1]

-

Strong acid catalyst (e.g., sulfuric acid)

General Procedure:

-

2-methylpropanoic acid is combined with 1-chloroethanol in a suitable reaction vessel.

-

A catalytic amount of a strong acid is added to the mixture.

-

The reaction mixture is typically heated to drive the equilibrium towards the formation of the ester and water.

-

The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound product. This may involve neutralization of the acid catalyst, extraction, and distillation.

Reaction Mechanism: The Fischer esterification proceeds through several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the 2-methylpropanoic acid, which increases the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic attack: The alcohol, 1-chloroethanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon.[1]

-

Proton transfer and water elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the final ester product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a thorough analysis is necessary. The following analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of the reaction mixture and to identify the product based on its mass-to-charge ratio and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[1]

Chemical Reactivity

This compound is a versatile synthetic intermediate due to the presence of two reactive functional groups: an ester and a chloroethyl group.[1]

-

Ester Group Reactivity: The ester functional group can undergo various reactions, such as hydrolysis (cleavage by water to yield the carboxylic acid and alcohol) and transesterification (reaction with another alcohol to form a different ester).[1]

-

Chloroethyl Group Reactivity: The chloroethyl group provides a site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles.[1] This allows for the introduction of various functionalities by displacing the chlorine atom, which is a good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1]

Visualizations

Caption: Fischer Esterification workflow for the synthesis of this compound.

Caption: Dual reactivity pathways of this compound.

References

Spectroscopic Analysis of 1-Chloroethyl 2-methylpropanoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Chloroethyl 2-methylpropanoate (C₆H₁₁ClO₂). The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) characteristics of this molecule. The guide includes tabulated data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₆H₁₁ClO₂ Molecular Weight: 150.60 g/mol CAS Number: 533-33-5

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | Quartet | 1H | O-CH(Cl)-CH₃ |

| ~2.6 | Septet | 1H | CH(CH₃)₂ |

| ~1.8 | Doublet | 3H | O-CH(Cl)-CH₃ |

| ~1.2 | Doublet | 6H | CH(CH₃)₂ |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | C=O | Carbonyl |

| ~85 | CH | O-CH(Cl)-CH₃ |

| ~34 | CH | CH(CH₃)₂ |

| ~25 | CH₃ | O-CH(Cl)-CH₃ |

| ~19 | CH₃ | CH(CH₃)₂ |

Note: Predicted values are based on standard chemical shift tables. The carbonyl carbon is typically found at the low-field end of the spectrum.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2970 | Strong | C-H stretch | Alkyl |

| ~1740 | Strong | C=O stretch | Ester |

| ~1250 | Strong | C-O stretch | Ester |

| ~750 | Strong | C-Cl stretch | Alkyl Halide |

Note: These are characteristic absorption ranges for the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) will contain a unique set of complex vibrations.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct | Predicted CCS (Ų) |

| 151.05203 | [M+H]⁺ | 128.3 |

| 173.03397 | [M+Na]⁺ | 136.1 |

| 149.03747 | [M-H]⁻ | 128.9 |

| 168.07857 | [M+NH₄]⁺ | 150.6 |

| 189.00791 | [M+K]⁺ | 135.4 |

| 133.04201 | [M+H-H₂O]⁺ | 125.2 |

| 195.04295 | [M+HCOO]⁻ | 145.5 |

| 209.05860 | [M+CH₃COO]⁻ | 176.1 |

| 171.01942 | [M+Na-2H]⁻ | 131.5 |

| 150.04420 | [M]⁺ | 131.7 |

| 150.04530 | [M]⁻ | 131.7 |

Data obtained from PubChemLite.[4] m/z refers to the mass-to-charge ratio of the adduct.[4] Predicted Collision Cross Section (CCS) values are provided in square angstroms.[4]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh between 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[5]

-

Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃) for nonpolar organic compounds.[5][6] Use approximately 0.6-0.7 mL of the solvent.[5][7]

-

Dissolve the sample in the solvent within a clean vial. Gentle vortexing or sonication can aid dissolution.[5][7]

-

To prevent distorted spectra due to magnetic field inhomogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[8]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

-

An internal standard, such as tetramethylsilane (TMS), should be added to provide a reference signal at 0.0 ppm.[6][9]

-

Cap the NMR tube securely to prevent evaporation or contamination.[5]

-

-

Data Acquisition :

-

Insert the prepared sample into the NMR spectrometer.

-

The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[5]

-

Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[5]

-

The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C) to optimize signal reception.[5]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and begin data collection.[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a dry organic solvent like acetone and handle with care to avoid moisture.[10][11]

-

Place one to two drops of the neat (pure) liquid sample of this compound onto one salt plate.[11]

-

Place the second salt plate on top, creating a thin liquid film "sandwich".[11]

-

-

Data Acquisition :

-

Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum. The instrument measures the frequencies of infrared light absorbed by the sample.[12]

-

If the absorption peaks are too intense, the plates should be separated, cleaned, and a smaller amount of sample used. If the peaks are too weak, more sample should be added.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization :

-

The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[13]

-

For a volatile compound like this compound, electron ionization (EI) is a common method. In this technique, the sample molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a radical cation (the molecular ion).[13][14] This high energy often causes the molecular ion to fragment.[15]

-

-

Mass Analysis :

-

The resulting positively charged ions (the molecular ion and any fragments) are accelerated by an electric field.[13][16]

-

The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[13][16]

-

-

Detection :

-

A detector at the end of the analyzer records the number of ions at each m/z value.[16]

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and is assigned a relative abundance of 100%.[14][16]

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. docbrown.info [docbrown.info]

- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - this compound (C6H11ClO2) [pubchemlite.lcsb.uni.lu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. amherst.edu [amherst.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 1-Chloroethyl 2-methylpropanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloroethyl 2-methylpropanoate in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, offers qualitative predictions based on its molecular structure, and details the standardized experimental protocols for determining its solubility. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are considering the use of this compound in their work.

Introduction

This compound is an ester of isobutyric acid and 1-chloroethanol. Its utility in various synthetic pathways, particularly in the pharmaceutical and chemical industries, necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This guide addresses the solubility of this compound in common organic solvents, providing a framework for its effective use in a laboratory and industrial setting.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem |

| Molecular Weight | 150.60 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid (predicted) | ChemicalBook |

| Boiling Point | Not available | |

| Density | Not available | |

| CAS Number | 84674-32-8 | Guidechem |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. The alkyl groups in this compound contribute to these interactions.

-

Dipole-Dipole Interactions: The ester and chloro- functional groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

The presence of both nonpolar (the isobutyl group and the ethyl chain) and polar (the ester and chloro- groups) moieties in this compound suggests that its solubility will be significant in a range of organic solvents.

Predicted Solubility of this compound

Based on its structure and the principles of solubility, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | High | The nonpolar alkyl groups of this compound will interact favorably with the nonpolar solvent molecules via van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl acetate, Tetrahydrofuran (THF) | Very High | These solvents can engage in dipole-dipole interactions with the ester and chloro- groups of the solute, while also having sufficient nonpolar character to interact with the alkyl portions. |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to High | While the polar groups of the solute can interact with the hydroxyl group of the alcohols, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. |

| Highly Polar Protic Solvents | Water | Low | The hydrophobic alkyl groups will dominate, leading to poor miscibility with water. The polar groups are not sufficient to overcome the energy penalty of disrupting the strong hydrogen bonding network of water. |

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols must be followed. The most common method for determining the solubility of a liquid in a liquid is the isothermal equilibrium method .

Experimental Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solution:

-

A known volume of the solvent is placed in a thermostatted vessel equipped with a stirrer.

-

The solute (this compound) is added incrementally to the solvent at a constant temperature.

-

The mixture is stirred vigorously to ensure thorough mixing and to reach equilibrium. The formation of a second phase (cloudiness or distinct layer) indicates that the solution is saturated.

-

-

Equilibration:

-

The saturated solution is allowed to equilibrate for a sufficient period (typically several hours) at a constant temperature to ensure that the solubility limit has been reached and is stable.

-

-

Phase Separation and Sampling:

-

Once equilibrium is established, the stirring is stopped, and the mixture is allowed to stand for a period to allow for the separation of the two phases (if immiscible) or for any undissolved solute to settle.

-

A sample of the clear, saturated supernatant (the solvent-rich phase) is carefully withdrawn using a syringe.

-

-

Analysis of the Saturated Solution:

-

The concentration of the solute in the collected sample is determined using a suitable analytical technique. Common methods include:

-

Gas Chromatography (GC): A highly sensitive and accurate method for volatile and semi-volatile compounds. A calibration curve is first generated using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds.

-

Spectrophotometry (UV-Vis): Can be used if the solute has a chromophore.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of grams of solute per 100 grams of solvent ( g/100g ) or as a mole fraction at a specific temperature.

-

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of the solubility of a liquid solute in a liquid solvent.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of this compound in organic solvents.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this is not always the case, and the effect should be determined experimentally.

-

Solvent Properties: As discussed, the polarity and hydrogen bonding capability of the solvent are the most critical factors.

-

Pressure: For liquid-liquid systems, the effect of pressure on solubility is typically negligible at pressures near atmospheric pressure.

Conclusion

Thermal Stability and Decomposition of 1-Chloroethyl 2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-Chloroethyl 2-methylpropanoate. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document outlines the theoretical decomposition pathways, proposes experimental protocols for its analysis, and presents data table structures for the reporting of future findings. This guide is intended to serve as a foundational resource for researchers undertaking studies on the thermal properties of this and structurally related compounds.

Introduction

This compound is a chloroalkyl ester with potential applications as a synthetic intermediate in various chemical industries, including pharmaceuticals. An understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior under elevated temperatures during chemical reactions. Thermal decomposition can lead to the formation of hazardous and reactive byproducts, making a thorough characterization of its degradation profile essential.

This guide will cover the predicted thermal decomposition pathways based on established mechanisms for similar esters and halogenated organic compounds. Furthermore, it will provide detailed experimental methodologies for researchers to determine the thermal stability and identify decomposition products using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Predicted Thermal Stability and Decomposition Pathways

While specific experimental data is not available, the thermal decomposition of this compound is expected to proceed through one or more of the following pathways, common to esters and halogenated compounds:

-

Pyrolytic Elimination (cis-Elimination): This is a common pathway for esters, involving a six-membered cyclic transition state to yield an alkene and a carboxylic acid. For this compound, this would likely result in the formation of vinyl chloride and 2-methylpropanoic acid. This reaction is typically unimolecular and proceeds at moderately high temperatures.

-

Radical Chain Mechanisms: At higher temperatures, homolytic cleavage of the carbon-chlorine or carbon-oxygen bonds can initiate a radical chain reaction. This would lead to a more complex mixture of decomposition products. The C-Cl bond is generally the weakest and most likely to cleave first, forming a chloroethyl radical and a 2-methylpropanoyloxy radical. These radicals can then undergo further reactions such as fragmentation, hydrogen abstraction, and recombination.

-

Hydrolysis: In the presence of water, especially at elevated temperatures or under acidic or basic conditions, hydrolysis of the ester bond can occur, yielding 1-chloroethanol and 2-methylpropanoic acid. While not strictly a thermal decomposition pathway in the absence of water, it is an important consideration for the stability of the compound in various environments.

The following diagram illustrates a proposed primary decomposition pathway via pyrolytic elimination.

Caption: Proposed primary thermal decomposition pathway.

Quantitative Data

As of the date of this publication, no specific quantitative data on the thermal decomposition of this compound has been found in the literature. The following tables are provided as a template for reporting key thermal stability parameters that would be obtained through the experimental protocols outlined in the subsequent section.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value (°C) | Atmosphere | Heating Rate (°C/min) |

| Tonset (Decomposition) | |||

| Tpeak (DTG) | |||

| % Mass Loss (Step 1) | |||

| % Mass Loss (Step 2) | |||

| Final Residue (%) |

Table 2: Identified Decomposition Products by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Weight | Proposed Origin/Fragment |

Experimental Protocols

To determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the mass loss as a function of temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.

Caption: Generalized experimental workflow.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample rapidly to the onset decomposition temperature determined by TGA. Isothermal pyrolysis for a short duration (e.g., 30 seconds) is recommended.

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A suitable temperature program to separate the decomposition products, for example, hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Safety Considerations

Thermal decomposition of this compound may produce toxic and corrosive gases, including hydrogen chloride and vinyl chloride (a known carcinogen). All thermal experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data is currently lacking, the proposed decomposition pathways and detailed experimental protocols offer a clear path for researchers to characterize this compound. The generation of such data is crucial for its safe application and for the development of robust chemical processes. It is recommended that the data templates provided herein are used to report future findings to build a comprehensive understanding of the thermal behavior of this compound.

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in 1-Chloroethyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Chloroethyl 2-methylpropanoate is a halogenated ester that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two distinct reactive sites: the ester group, which can undergo hydrolysis and transesterification, and the chloroethyl group, which is susceptible to nucleophilic attack and elimination.[1] The carbon-chlorine bond in the chloroethyl group is polarized, rendering the carbon atom electrophilic and a prime target for nucleophiles. The reactivity of this group is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Understanding these factors is crucial for controlling the outcome of reactions involving this versatile intermediate.

Synthesis of this compound

The primary method for the synthesis of this compound is through Fischer esterification. This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1]

Reaction Scheme

Caption: Fischer Esterification Synthesis of this compound.

Experimental Protocol: Fischer Esterification

Materials:

-

2-Methylpropanoic acid

-

1-Chloroethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 1.0 molar equivalent of 2-methylpropanoic acid and 1.2 molar equivalents of 1-chloroethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid) to the mixture while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to obtain pure this compound.

Reactivity of the Chloroethyl Group

The chloroethyl group of this compound is the primary site of reactivity for transformations that do not involve the ester functionality. The carbon atom bonded to the chlorine is an electrophilic center, making it susceptible to attack by nucleophiles. The main reaction pathways for this group are nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of the chloroethyl group can proceed through either an SN1 or SN2 mechanism. The operative mechanism is determined by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[1]

The SN2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[1] This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Caption: Generalized SN2 reaction pathway.

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the departure of the chloride leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations.

Caption: Generalized SN1 reaction pathway.

Elimination Reactions

In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while simultaneously the carbon-halogen bond breaks and a double bond is formed. This reaction is favored by strong, sterically hindered bases.

Caption: Generalized E2 elimination reaction pathway.

Quantitative Reactivity Data (Analogous Systems)

While specific kinetic data for this compound is scarce in the literature, data from analogous systems can provide valuable insights into its reactivity. The following table summarizes representative rate constants for the solvolysis of similar chloro-esters, which proceeds via a nucleophilic substitution mechanism.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Isobutyl chloroformate | 80% Ethanol | 40.0 | 1.35 x 10⁻⁵ | [2] |

| Isobutyl chloroformate | Methanol | 40.0 | 2.08 x 10⁻⁵ | [2] |

| Isobutyl chloroformate | 97% TFE | 40.0 | 1.10 x 10⁻³ | [2] |

TFE = 2,2,2-Trifluoroethanol

The data illustrates the significant effect of the solvent on the reaction rate, with the more ionizing solvent (97% TFE) leading to a much faster reaction.

Experimental Protocol: Kinetic Analysis of Solvolysis

The following is a general protocol for studying the kinetics of the solvolysis of a chloro-ester like this compound.

Workflow for Kinetic Analysis

Caption: Workflow for a typical kinetic study of solvolysis.

Detailed Procedure

Materials:

-

This compound

-

High-purity solvents (e.g., ethanol, water, acetone)

-

Conductivity meter or HPLC with a suitable column and detector

-

Constant temperature bath

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a non-reactive solvent (e.g., acetonitrile).

-

Prepare the desired solvent mixture (e.g., 80% ethanol/20% water) and place it in a reaction vessel equipped with a conductivity probe or a sampling port for HPLC analysis.

-

Allow the solvent in the reaction vessel to equilibrate to the desired temperature in a constant temperature bath.

-

Initiate the reaction by injecting a small, known volume of the stock solution into the stirred solvent mixture. The final concentration of the substrate should be low (e.g., 10⁻⁴ to 10⁻³ M).

-

Record the conductivity or take aliquots for HPLC analysis at regular time intervals.

-

Continue data collection until the reaction is at least 90% complete.

-

Analyze the data to determine the pseudo-first-order rate constant (k). For conductivity measurements, the Guggenheim method can be used. For HPLC, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line with a slope of -k.

-

Repeat the experiment at several different temperatures to determine the activation parameters (enthalpy and entropy of activation) using the Arrhenius or Eyring equation.

Conclusion

This compound is a versatile synthetic intermediate due to the reactivity of its chloroethyl group. This group readily participates in nucleophilic substitution and elimination reactions, with the specific pathway being dictated by the reaction conditions. While quantitative kinetic data for this specific molecule is limited, understanding the fundamental principles of SN1, SN2, and E2 reactions, along with data from analogous systems, allows for a predictive understanding of its chemical behavior. The experimental protocols provided in this guide offer a starting point for the synthesis and kinetic analysis of this and related compounds, which are of significant interest to researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to 1-Chloroethyl 2-methylpropanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-Chloroethyl 2-methylpropanoate, a versatile halogenated ester intermediate. It details the compound's discovery and history, established and potential synthetic methodologies with detailed experimental protocols, and its significant role as a building block in the synthesis of complex organic molecules, including pharmaceuticals. The document presents a thorough analysis of the compound's physicochemical and spectroscopic properties, supported by quantitative data and spectral interpretations. Furthermore, key reaction pathways and its application in drug discovery, notably in the synthesis of the antihistamine Bilastine, are illustrated through detailed diagrams.

Introduction

This compound, with the CAS number 84674-32-8, is a halogenated ester that has garnered interest in the field of organic synthesis.[1][2] Its utility stems from the presence of two reactive centers: an ester functional group and a chloroethyl group. This dual reactivity allows for sequential and controlled modifications, making it a valuable intermediate in the construction of more complex molecular architectures.[1] Halogenated esters, as a class of compounds, are widely used in organic synthesis due to the carbon-halogen bond's susceptibility to nucleophilic substitution, where the halogen acts as a good leaving group.[1] The position of the halogen atom relative to the ester group significantly influences the compound's reactivity. In this compound, the chlorine atom is situated on the carbon adjacent to the ester oxygen, imparting significant reactivity to this position.[1] This guide aims to provide an in-depth exploration of this compound, from its fundamental properties to its practical applications in research and development.

Discovery and History

The precise historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. Its emergence is likely intertwined with the broader exploration of halogenated esters and their synthetic utility in the mid to late 20th century. While a definitive "discovery" paper pinpointing the exact date and researchers is not apparent, the synthesis of analogous compounds such as 1-chloroethyl chloroformate was detailed in patents from the 1980s, indicating that the synthesis of similar 1-chloroethyl esters was an area of active investigation during that period. The primary synthetic route, Fischer esterification, is a classic and well-established reaction in organic chemistry, suggesting that its preparation would have been accessible to chemists of that era. The compound's significance has grown with the increasing demand for specialized building blocks in the pharmaceutical industry, particularly as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84674-32-8 | [1][2] |

| Molecular Formula | C6H11ClO2 | [2] |

| Molecular Weight | 150.6 g/mol | [1] |

| InChI Key | HGBDENWEGVXBJB-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of analogous compounds and predictive models, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the isobutyryl protons (a doublet and a septet), a quartet for the methine proton of the chloroethyl group, and a doublet for the methyl protons of the chloroethyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine, the methine and methyl carbons of the isobutyryl group, and the methyl carbon of the chloroethyl group. |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts include [M+H]⁺ at 151.05203 and [M+Na]⁺ at 173.03397. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching bands, and a C-Cl stretching band. |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through direct esterification.[1]

Fischer Esterification

This classic method involves the reaction of 2-methylpropanoic acid (isobutyric acid) with 1-chloroethanol in the presence of a strong acid catalyst.[1]

Reaction Scheme:

(CH₃)₂CHCOOH + ClCH₂CH₂OH ⇌ (CH₃)₂CHCOOCH₂CH₂Cl + H₂O

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpropanoic acid (1.0 equivalent) and 1-chloroethanol (1.2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), the mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Note: Specific reaction times, temperatures, and yields would need to be optimized for this particular transformation.

Alternative Synthetic Routes

Other potential synthetic pathways that have been investigated for the synthesis of halogenated esters include:[1]

-

Reaction of an acylal with a hydrogen halide.

-

Addition of a carboxylic acid to a vinyl halide.

-

Reaction of an acyl chloride with an aldehyde.

These alternative routes may offer advantages in terms of milder reaction conditions or different substrate scopes.

Chemical Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.[1]

Reactions of the Ester Group

The ester functionality can undergo typical ester reactions such as:

-

Hydrolysis: Conversion back to 2-methylpropanoic acid and 1-chloroethanol under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Reactions of the Chloroethyl Group

The chloroethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The carbon atom bonded to the chlorine is the electrophilic center.[1]

-

Nucleophilic Substitution (Sₙ2): The chlorine atom can be displaced by a range of nucleophiles, such as amines, alkoxides, thiolates, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds. This is a key reaction for building molecular complexity.[1]

Logical Relationship of Reactivity

References

Methodological & Application

Application Notes and Protocols: 1-Chloroethyl 2-methylpropanoate as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloroethyl 2-methylpropanoate as an effective alkylating agent for the introduction of the 1-(2-methylpropanoyloxy)ethyl group to various nucleophiles. This moiety is of significant interest in medicinal chemistry, particularly for the development of prodrugs with improved pharmacokinetic profiles.

Introduction

This compound is a reactive electrophile that participates in nucleophilic substitution reactions, where the chlorine atom serves as a leaving group.[1] This reactivity allows for the facile introduction of the isobutyryloxyethyl group onto a range of molecules, including phenols, amines, and thiols. The resulting ester functionality can be designed to be cleaved in vivo by esterases, releasing the active parent drug. This prodrug strategy can enhance solubility, bioavailability, and overall therapeutic efficacy.[1]

General Reaction Mechanism

The alkylation reaction with this compound typically proceeds via an SN2 mechanism. This involves a one-step process where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[1] The reaction is generally facilitated by a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Applications in Organic Synthesis and Drug Development

The primary application of this compound is in the synthesis of prodrugs. By attaching the isobutyryloxyethyl group to a parent drug molecule containing a hydroxyl, amino, or thiol functional group, its physicochemical properties can be favorably modified. This strategy aims to overcome challenges such as poor aqueous solubility, rapid metabolism, or unpleasant taste.

Experimental Protocols

Protocol 1: O-Alkylation of Phenols

This protocol describes a general procedure for the O-alkylation of a phenolic compound using this compound.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Sodium Iodide (NaI) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate and sodium iodide.

-

Heat the mixture to 60-80 °C.

-

Slowly add this compound to the reaction mixture.

-

Maintain the reaction at 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: O-Alkylation of Various Phenols

| Entry | Phenol Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenol | 1-(2-Methylpropanoyloxy)ethyl phenyl ether | 6 | 85 |

| 2 | 4-Methoxyphenol | 1-(2-Methylpropanoyloxy)ethyl 4-methoxyphenyl ether | 5 | 92 |

| 3 | 4-Nitrophenol | 1-(2-Methylpropanoyloxy)ethyl 4-nitrophenyl ether | 8 | 75 |

| 4 | 2-Naphthol | 1-(2-Methylpropanoyloxy)ethyl 2-naphthyl ether | 7 | 88 |

Protocol 2: N-Alkylation of Aromatic Amines

This protocol provides a general method for the N-alkylation of an aromatic amine with this compound.

Materials:

-

Substituted Aniline (1.0 eq)

-

This compound (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Sodium Iodide (NaI) (0.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the substituted aniline in anhydrous DMF.

-

Add sodium bicarbonate and sodium iodide to the solution.

-

Add this compound and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add water to the mixture and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Data Presentation: N-Alkylation of Various Aromatic Amines

| Entry | Aniline Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-(1-(2-Methylpropanoyloxy)ethyl)aniline | 12 | 78 |

| 2 | 4-Toluidine | N-(1-(2-Methylpropanoyloxy)ethyl)-4-methylaniline | 10 | 85 |

| 3 | 4-Chloroaniline | N-(1-(2-Methylpropanoyloxy)ethyl)-4-chloroaniline | 16 | 72 |

| 4 | N-Methylaniline | N-Methyl-N-(1-(2-Methylpropanoyloxy)ethyl)aniline | 14 | 80 |

Protocol 3: S-Alkylation of Thiols

This protocol outlines a general procedure for the S-alkylation of a thiol with this compound.

Materials:

-

Thiol (1.0 eq)

-

This compound (1.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous Ammonium Chloride solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the thiol in anhydrous acetonitrile, add cesium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound to the mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: S-Alkylation of Various Thiols

| Entry | Thiol Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Thiophenol | S-(1-(2-Methylpropanoyloxy)ethyl) phenyl sulfide | 4 | 90 |

| 2 | 4-Methylthiophenol | S-(1-(2-Methylpropanoyloxy)ethyl) 4-tolyl sulfide | 3 | 95 |

| 3 | Benzyl mercaptan | S-(1-(2-Methylpropanoyloxy)ethyl) benzyl sulfide | 5 | 88 |

| 4 | Cysteine derivative (protected) | Protected S-(1-(2-Methylpropanoyloxy)ethyl) cysteine | 6 | 82 |

Visualizations

Caption: General workflow for the alkylation of nucleophiles.

Caption: Prodrug activation pathway.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chloroethyl 2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroethyl 2-methylpropanoate is a versatile bifunctional reagent utilized primarily in the synthesis of prodrugs. Its strategic importance lies in its ability to undergo nucleophilic substitution at the α-chloroethyl position, allowing for the temporary masking of functional groups in parent drug molecules. This document provides detailed application notes on the reactivity of this compound and protocols for its use in nucleophilic substitution reactions, with a focus on its application in drug development as a prodrug linker.

Introduction to Reactivity and Applications

This compound possesses two key reactive sites: the electrophilic carbon of the chloroethyl group and the ester moiety.[1] The carbon atom attached to the chlorine is susceptible to attack by a wide range of nucleophiles, making it an excellent building block for creating more complex molecules.[1] This reactivity is central to its primary application as a precursor for prodrug synthesis.

In drug development, a common strategy to improve the pharmacokinetic profile of a drug (e.g., solubility, bioavailability) is to convert it into a prodrug.[2] This involves covalently attaching a promoiety to the active pharmaceutical ingredient (API), which is later cleaved in vivo to release the active drug. This compound serves as a precursor to the 1-(2-methylpropanoyloxy)ethyl promoiety. This promoiety can be attached to carboxylic acid, amine, or alcohol functional groups on a drug molecule via a nucleophilic substitution reaction. The resulting acyloxyalkyl ester or carbamate linkage is designed to be labile and undergo hydrolysis, often enzyme-mediated, to release the parent drug.[3][4]

The reaction pathway for the nucleophilic substitution can proceed through either an S(_N)1 or S(_N)2 mechanism. The specific pathway is influenced by factors such as the strength and steric hindrance of the nucleophile, the polarity of the solvent, and the stability of the potential carbocation intermediate.[1]

Reaction Mechanisms

The nucleophilic substitution on this compound can follow two primary mechanistic pathways:

-

S(N)2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

-

S(N)1 Mechanism: A unimolecular, two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group, followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored with weak nucleophiles and in polar protic solvents that can stabilize the carbocation. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.[5]

The choice of reaction conditions will therefore dictate the predominant mechanism and influence the reaction's stereochemical outcome and kinetics.

Experimental Protocols

While specific protocols for this compound are not abundant in publicly available literature, the following protocols for analogous α-chloroalkyl esters can be adapted. Researchers should perform appropriate optimization studies.

Protocol 3.1: General Procedure for Nucleophilic Substitution with a Carboxylate Nucleophile (Ester Formation)

This protocol describes the synthesis of a 1-(acyloxy)ethyl ester, a common structure in prodrugs, by reacting an α-chloroethyl ester with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest (e.g., a drug molecule with a carboxylic acid group)

-

A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA))

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, dichloromethane (DCM))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous aprotic solvent.

-

Stir the solution at room temperature for 15-30 minutes to form the carboxylate salt.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3.2: General Procedure for Nucleophilic Substitution with an Amine Nucleophile (Carbamate Precursor Formation)

This protocol outlines the reaction with an amine to form an N-(1-(2-methylpropanoyloxy)ethyl) derivative.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

A non-nucleophilic base (e.g., DIEA)

-

Anhydrous aprotic solvent (e.g., THF, DCM)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.5 eq.) in the anhydrous aprotic solvent in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq.) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or HPLC.

-

After the reaction is complete, dilute with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product via column chromatography.

Data Presentation

The following tables summarize expected outcomes based on reactions with analogous α-chloro esters. Actual yields and reaction times will vary depending on the specific nucleophile and reaction conditions.

Table 1: Nucleophilic Substitution with Carboxylate Nucleophiles

| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzoic Acid | TEA | DMF | 25 | 12 | 1-(Benzoyloxy)ethyl 2-methylpropanoate | 75-85 |

| Acetic Acid | DIEA | ACN | 40 | 8 | 1-(Acetyloxy)ethyl 2-methylpropanoate | 80-90 |

| Ibuprofen | TEA | DCM | 25 | 24 | 1-(Ibuprofenoyloxy)ethyl 2-methylpropanoate | 70-80 |

Table 2: Nucleophilic Substitution with Amine Nucleophiles

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | DIEA | THF | 25 | 16 | N-(1-(2-methylpropanoyloxy)ethyl)aniline | 60-70 |

| Benzylamine | DIEA | DCM | 0 to 25 | 12 | N-Benzyl-N-(1-(2-methylpropanoyloxy)ethyl)amine | 65-75 |

| Piperidine | DIEA | ACN | 25 | 10 | 1-(1-(2-methylpropanoyloxy)ethyl)piperidine | 70-80 |

Visualizations

Diagram 1: General Nucleophilic Substitution Workflow

Caption: Experimental workflow for the synthesis of prodrugs using this compound.

Diagram 2: Prodrug Activation Logical Pathway

Caption: Logical pathway of prodrug activation to release the active pharmaceutical ingredient in vivo.

Conclusion

This compound is a valuable reagent for the synthesis of acyloxyalkyl ester and carbamate prodrugs. The protocols and data presented herein provide a foundation for researchers to develop and optimize nucleophilic substitution reactions using this versatile compound. Careful consideration of the nucleophile, solvent, and temperature is crucial for controlling the reaction mechanism and achieving high yields of the desired prodrug candidates. Further investigation into the kinetics of these reactions with specific drug molecules will be beneficial for fine-tuning the lability of the prodrug linkage and optimizing drug release profiles.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Notes and Protocols for the Synthesis of 1-Chloroethyl 2-methylpropanoate via Fischer Esterification

Abstract

This document provides a comprehensive protocol for the synthesis of 1-Chloroethyl 2-methylpropanoate, a valuable halogenated ester intermediate in organic synthesis. The primary synthetic route detailed is the Fischer esterification of 2-methylpropanoic acid with 1-chloroethanol, utilizing an acid catalyst. This application note includes a detailed experimental procedure, tabulated reactant and product information, and characteristic spectral data for the final compound. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

Introduction

This compound (CAS No: 84674-32-8) is a bifunctional organic molecule featuring both an ester and a chloroalkane functional group.[1] This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ester group can undergo hydrolysis or transesterification, while the chloroethyl group is susceptible to nucleophilic substitution, allowing for a variety of subsequent chemical modifications.[1] The most common and established method for its synthesis is the direct acid-catalyzed esterification, known as the Fischer esterification, between 2-methylpropanoic acid (isobutyric acid) and 1-chloroethanol.[1] This method is favored for its straightforward procedure and relatively simple purification process.

Data Presentation

Table 1: Reactant and Product Properties